molecular formula C10H12ClNO2 B563136 Baclofen-d4 CAS No. 1189938-30-4

Baclofen-d4

Katalognummer: B563136
CAS-Nummer: 1189938-30-4
Molekulargewicht: 217.685
InChI-Schlüssel: KPYSYYIEGFHWSV-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Baclofen-d4 is a deuterium-labeled analog of Baclofen, a γ-aminobutyric acid (GABA)-B receptor agonist used clinically to treat muscle spasms and spasticity. This compound serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Baclofen and its metabolites in biological matrices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Baclofen-d4 involves the incorporation of deuterium atoms into the baclofen molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in baclofen with deuterium atoms using deuterated solvents and catalysts under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the baclofen structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the deuterium atoms are correctly incorporated into the baclofen molecule .

Analyse Chemischer Reaktionen

Oxidation Reactions

Baclofen-d4 undergoes oxidation primarily at its primary amino group. Key findings include:

  • Oxidation to Carboxylic Acids : Under acidic conditions with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the amino group is oxidized to a carboxylic acid derivative .
  • Metabolite Formation : In biological systems, this compound is oxidized to 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA) via hepatic cytochrome P450 enzymes, retaining deuterium at the aromatic positions .

Table 1: Oxidation Conditions and Products

ReagentConditionsProductYieldSource
KMnO₄Acidic (H₂SO₄), 80°C4-Chlorophenylbutanedioic acid~75%
CrO₃Acetic acid, 50°CSame as above~70%
CYP450 EnzymesIn vitro (liver microsomes)CHBA metaboliteN/A

Reduction Reactions

Reductive pathways involve the nitro or imine intermediates:

  • Nitro Group Reduction : Catalytic hydrogenation with Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under H₂ gas converts nitro intermediates to amines .
  • Deuterium Retention : Due to isotopic substitution at the aromatic ring, deuterium remains intact during reduction, confirmed via LC-MS/MS analysis .

Key Reaction :
R NO2+3H2Ra NiR NH2+2H2O\text{R NO}_2+3\text{H}_2\xrightarrow{\text{Ra Ni}}\text{R NH}_2+2\text{H}_2\text{O}

Substitution Reactions

This compound participates in electrophilic aromatic substitution (EAS) at the para-chlorophenyl ring:

  • Halogenation : Reacts with bromine (Br₂) in dichloromethane (DCM) to form 3,4-dibromo derivatives .
  • Deuterium Effects : The presence of deuterium slightly alters reaction kinetics compared to non-deuterated baclofen, as observed in isotopic effect studies .

Table 2: Substitution Reaction Parameters

ReactionReagentSolventTemperatureProduct
BrominationBr₂DCM25°C3-Bromo-Baclofen-d4
NitrationHNO₃/H₂SO₄H₂SO₄0°C3-Nitro-Baclofen-d4

Hydrolysis and Stability

  • Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl), this compound undergoes cleavage of the γ-aminobutyric acid (GABA) moiety, yielding 4-chlorophenylacetic acid .
  • Alkaline Stability : Stable in basic conditions (pH 9–11), making it suitable for LC-MS/MS analysis in biological matrices .

Synthetic Routes and Deuterium Incorporation

This compound is synthesized via:

  • Catalytic Deuterium Exchange : Baclofen is treated with D₂ gas over Pd/C at 80°C, achieving >98% deuterium incorporation at the aromatic positions .
  • Chiral Resolution : Racemic this compound is separated using chiral columns (e.g., Crownpak CR(+)) to isolate (R)- and (S)-enantiomers .

Table 3: Mass Spectrometry Parameters for this compound

ParameterThis compoundBaclofen (Non-deuterated)
Precursor Ion (m/z)218.1214.1
Product Ion (m/z)155.1151.1
Collision Energy60 V60 V
Retention Time1.94 min1.94 min

Source:

Comparative Reactivity with Non-Deuterated Baclofen

  • Kinetic Isotope Effect (KIE) : Deuterium labeling reduces reaction rates in oxidative pathways by 1.5–2.0-fold due to stronger C-D bonds .
  • Metabolic Stability : this compound exhibits prolonged half-life in vivo compared to its non-deuterated counterpart, attributed to reduced CYP450-mediated oxidation .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Research Applications:

  • Mass Spectrometry: Baclofen-d4 is extensively used as an internal standard in analytical methods to quantify baclofen and its metabolites in biological matrices, such as plasma and cerebrospinal fluid. Its distinct mass allows for accurate detection and quantification, which is crucial for pharmacokinetic studies .
  • Clinical Studies: It has been employed in clinical pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of baclofen. For instance, validated methods using this compound have shown high recovery rates and sensitivity, enabling precise analysis of baclofen levels in human plasma .

Neurological Research

Mechanism of Action:

  • This compound acts as an agonist at gamma-aminobutyric acid B (GABA-B) receptors, leading to hyperpolarization of neuronal membranes and reduced neurotransmitter release. This mechanism underlies its muscle relaxant properties and its potential use in treating various neurological disorders .

Case Studies:

  • Research has indicated that baclofen can be beneficial in treating conditions like alcohol dependence, where it has been shown to increase abstinence rates among users. Studies utilizing this compound have contributed to understanding how modifications in the drug's structure can affect its efficacy and safety profile .

Gastroenterological Applications

Treatment of Gastroesophageal Reflux Disease (GERD):

  • Baclofen has been studied for its ability to reduce reflux events in GERD patients by inhibiting transient lower esophageal sphincter relaxation. Meta-analyses have supported its effectiveness while noting that side effects are generally mild . this compound aids in understanding the drug's pharmacokinetics in this context.

Analytical Chemistry

Method Development:

  • The compound is utilized in developing and validating analytical methods for baclofen quantification. Its stable isotope-labeled nature allows researchers to differentiate between endogenous levels of baclofen and those administered during clinical trials or experimental studies .

Industrial Applications

Pharmaceutical Development:

  • This compound is also significant in the pharmaceutical industry for developing new formulations with enhanced stability and efficacy. Its use in research helps identify optimal dosages and delivery methods for therapeutic applications .

Table 1: Summary of this compound Applications

Field Application Significance
PharmacokineticsInternal standard for mass spectrometryEnhances accuracy of drug quantification
NeurologyStudy of GABA-B receptor interactionsInsights into treatment mechanisms for neurological disorders
GastroenterologyTreatment evaluation for GERDSupports development of effective treatment protocols
Analytical ChemistryMethod validation for drug quantificationEnsures reliability and accuracy in clinical research
Pharmaceutical IndustryDevelopment of new formulationsImproves drug stability and therapeutic efficacy

Wirkmechanismus

Baclofen-d4, like baclofen, acts as an agonist at the gamma-aminobutyric acid (GABA) receptors, specifically the GABA-B receptors. Upon binding to these receptors, this compound causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane. This results in decreased neuronal excitability and inhibition of neurotransmitter release, ultimately leading to muscle relaxation and reduced spasticity .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Properties :

  • Molecular Formula: C₁₀H₈D₄ClNO₂ (deuterium replaces four hydrogens, typically on the butyl chain) .
  • Molecular Weight: 217.69 g/mol (vs. 213.67 g/mol for non-deuterated Baclofen) .
  • Key Applications :
    • Internal standard for enantiomeric quantification of R(-)- and S(+)-Baclofen in plasma and cerebrospinal fluid (CSF) .
    • Stability: Stable at -20°C for long-term storage and during sample processing .

Baclofen-d4 vs. Baclofen

Parameter This compound Baclofen
Molecular Weight 217.69 g/mol 213.67 g/mol
Mass Spectrometry Precursor ion: m/z 218.10 (APCI+ mode) Precursor ion: m/z 214.10 (APCI+ mode)
Product ion: m/z 155.10 Product ion: m/z 151.10
Role in Analysis Internal standard for quantification Target analyte
Bioavailability Not administered therapeutically 70–80% oral bioavailability (dose-dependent)
Extraction Recovery 52% (solid-phase extraction) 45% (solid-phase extraction)

Key Differences :

  • Deuterium substitution eliminates interference from endogenous compounds in MS analysis, ensuring accurate quantification .
  • This compound co-elutes with Baclofen enantiomers but is distinguished by its higher mass-to-charge ratio .

This compound vs. CHBA Metabolite

3-(4-Chlorophenyl)-4-hydroxybutyric acid (CHBA) is a major metabolite of Baclofen.

Parameter This compound CHBA Metabolite
Structure Deuteration on butyl chain Hydroxybutyric acid replaces amino group
Mass Spectrometry Detected in positive APCI mode (m/z 218.10) Detected in negative APCI mode (m/z 213.15)
Pharmacological Role Analytical tool (no therapeutic activity) Inactive metabolite (excreted renally)
Chromatography Separated using Crownpak CR(+) column Requires Chiralcel OJ R-RH column

Key Insight :

  • CHBA is quantified separately due to its distinct fragmentation pattern and polarity, necessitating dual LC-MS methods for Baclofen and its metabolite .

This compound vs. Other Deuterated Standards

Deuterated internal standards like Diclofenac-d4 (used for NSAID analysis) share similarities in analytical utility but differ in target analytes and structural deuteration.

Parameter This compound Diclofenac-d4
Target Analyte Baclofen Diclofenac (NSAID)
Deuteration Site Butyl chain or aromatic ring (varies by source) Aromatic ring (phenyl-d4)
Molecular Weight +4 Da from Baclofen +4 Da from Diclofenac
Application Neuromuscular research Environmental/clinical NSAID monitoring

Key Consideration :

  • This compound’s specificity for GABA-B receptor studies distinguishes it from deuterated standards used in unrelated therapeutic areas .

Enantiomeric Considerations: R(-)- vs. S(+)-Baclofen

This compound is typically racemic (equal R/S isomers) and used to quantify both enantiomers:

Parameter R(-)-Baclofen S(+)-Baclofen
Pharmacological Activity Active form (GABA-B agonist) Less active
Chromatographic Separation Elutes at 5.4 min (Crownpak CR(+) column) Elutes at 3.5 min
Internal Standard This compound (R-isomer elutes at 5.2 min) This compound (S-isomer elutes at 3.2 min)

Analytical Utility :

  • This compound’s enantiomers mirror the retention times of non-deuterated Baclofen, enabling precise calibration .

Biologische Aktivität

Baclofen-d4 is a deuterated analog of baclofen, a medication widely used for its muscle relaxant properties, particularly in treating spasticity. The incorporation of deuterium atoms into the baclofen molecule enhances its utility in pharmacokinetic studies and metabolic tracking. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₄H₆ClNO₂D₄
  • Molecular Weight : 136.6 g/mol

The presence of four deuterium atoms replaces hydrogen in the baclofen structure, making it distinct for analytical purposes. This modification is significant in research settings, particularly for mass spectrometry applications where deuterated compounds can be precisely quantified due to their unique mass.

This compound acts primarily as an agonist at gamma-aminobutyric acid type B (GABA-B) receptors. The activation of these receptors leads to:

  • Hyperpolarization of Neuronal Membranes : This results in decreased neuronal excitability.
  • Inhibition of Motor Neuron Activity : Reduces the transmission of both mono- and polysynaptic reflexes at the spinal cord level, thereby alleviating muscle spasticity.

These actions are similar to those of standard baclofen, but this compound allows for more detailed studies into specific receptor interactions and binding sites, which can inform the development of new therapeutic agents with fewer side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its behavior in biological systems. Key findings include:

  • Absorption : this compound exhibits similar absorption characteristics to baclofen, with bioavailability reported between 70% and 80% when administered orally .
  • Distribution : The compound is extensively distributed throughout the body, including the cerebrospinal fluid (CSF), which is critical for its therapeutic effects in neurological conditions .
  • Metabolism : this compound is primarily excreted unchanged through glomerular filtration. The major metabolite identified is 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA), which is pharmacologically inactive .
  • Elimination Half-Life : The half-life ranges from 2 to 6 hours; however, this can extend up to 34.6 hours under conditions of renal excretion saturation .

Case Studies

Several case studies highlight the clinical effectiveness of intrathecal baclofen therapy (ITB), which may be extrapolated to this compound due to their similar biological activities.

  • Case Study on Spasticity Management :
    • A patient with severe spasticity underwent ITB therapy with baclofen. Initial doses were adjusted from 50μg to 75μg based on symptom improvement measured by the Ashworth scale. Significant improvements were noted in mobility and pain reduction over a six-month period .
  • Post-Stroke Rehabilitation :
    • Another study reported that a post-stroke patient receiving ITB therapy showed substantial improvements in spastic dystonia and overall functional independence after dosage adjustments based on clinical evaluations .

These cases underline the potential for this compound in similar therapeutic contexts, especially when considering its role in understanding drug interactions and optimizing treatment regimens.

Comparative Analysis

ParameterBaclofenThis compound
MechanismGABA-B receptor agonistGABA-B receptor agonist
Bioavailability70%-80%Similar
Half-Life2-6 hours (up to 34.6h under saturation)Similar
Major MetaboliteCHBACHBA

Q & A

Basic Research Questions

Q. What is the role of Baclofen-d4 in pharmacological and metabolic research?

this compound, a deuterium-labeled analog of Baclofen, is primarily used as an internal standard in quantitative LC-MS/MS analyses to correct for matrix effects and ionization variability. Its deuterated structure minimizes isotopic interference, enabling precise quantification of Baclofen enantiomers in biological matrices like plasma and cerebrospinal fluid (CSF) . Researchers should validate its stability under experimental conditions (e.g., room temperature, refrigeration) and ensure recovery rates align with method requirements (e.g., 45–52% recovery in plasma) .

Q. How should researchers design experiments using this compound for enantiomer quantification?

  • Sample Preparation : Use solid-phase extraction (e.g., Biotage EVOLUTE ABN plates) with methanol elution and reconstitution in methanol:water (1:1 v/v) to minimize matrix interference .
  • Calibration Curves : Establish linear ranges (e.g., 5.0–1000.0 ng/mL) with this compound spiked into blank matrices. Include quality controls (QCs) to validate intra-/inter-run precision (<5% and <10%, respectively) .
  • Chromatography : Employ chiral columns (e.g., Crownpak CR+) with isocratic mobile phases (e.g., 87% 10 mM ammonium acetate, 13% methanol) to resolve enantiomers .

Q. What are the critical considerations for synthesizing or sourcing this compound for research?

this compound must be synthesized with deuterium atoms positioned to avoid metabolic lability (e.g., aromatic ring deuteration). Verify purity (>98%) via NMR and high-resolution mass spectrometry. Suppliers should provide certificates of analysis detailing isotopic enrichment and solvent residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound stability or recovery data across studies?

  • Method Validation : Compare extraction protocols (e.g., protein precipitation vs. solid-phase extraction) and matrix effects (e.g., plasma vs. CSF). For example, adding blank plasma to CSF samples can nullify matrix variability .
  • Statistical Analysis : Apply Bland-Altman plots or ANOVA to assess inter-lab variability. Ensure statistical significance thresholds (e.g., p < 0.05) are consistent with field standards .

Q. What methodologies optimize chiral analysis of Baclofen using this compound?

  • Internal Standard Selection : Use enantiomer-specific this compound (e.g., S- or R-forms) to match the target analyte’s chirality. Monitor transitions (e.g., m/z 218.1 → 155.0 for this compound) to avoid cross-talk .
  • Column Chemistry : Test polysaccharide-based vs. cyclodextrin columns for enantiomer resolution. Adjust mobile phase pH to enhance separation (e.g., acidic conditions for protonated analytes) .

Q. How do deuterium kinetic isotope effects (KIEs) impact this compound’s utility in metabolic studies?

Deuteration at non-labile positions (e.g., aromatic rings) minimizes KIEs, ensuring metabolic stability comparable to unlabeled Baclofen. Validate via hepatocyte incubation studies to confirm unchanged clearance rates .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for this compound-based pharmacokinetic studies?

  • Non-Compartmental Analysis (NCA) : Calculate AUC, Cmax, and t1/2 using validated software (e.g., Phoenix WinNonlin).
  • Compartmental Modeling : Fit data to one-/two-compartment models with Bayesian criteria (e.g., Akaike Information Criterion) .

Q. How should researchers address outliers in this compound calibration curves?

  • Root-Cause Analysis : Check for pipetting errors, column degradation, or ion suppression. Re-run samples with fresh internal standard preparations.
  • Data Exclusion : Apply Grubbs’ test (p < 0.01) to identify statistical outliers, but retain ≥75% of data points to preserve curve integrity .

Q. Method Development and Validation

Q. What criteria define a robust LC-MS/MS method for this compound?

ParameterRequirementExample from Evidence
LinearityR<sup>2</sup> ≥ 0.995–1000 ng/mL range
Precision (CV%)Intra-run: <5%; Inter-run: <10%Plasma and CSF
RecoveryConsistent across matrices (45–52%)Methanol extraction

Q. How to validate this compound stability under long-term storage conditions?

  • Protocol : Store aliquots at −80°C, 4°C, and room temperature. Analyze at 0, 24, 72, and 168 hours.
  • Acceptance Criteria : ≤15% deviation from baseline concentrations .

Q. Ethical and Reproducibility Guidelines

  • Data Transparency : Publish raw data (e.g., chromatograms, validation parameters) as supplementary materials to enable replication .
  • Ethical Compliance : For human studies, obtain IRB approval and document informed consent when using this compound in clinical samples .

Eigenschaften

IUPAC Name

4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CN)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.